2-Methoxyethyl 4-methylbenzenesulfonate

Catalog No.
S536108
CAS No.
58320-73-3
M.F
C28H50O13S
M. Wt
626.76
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl 4-methylbenzenesulfonate

CAS Number

58320-73-3

Product Name

2-Methoxyethyl 4-methylbenzenesulfonate

IUPAC Name

2-methoxyethyl 4-methylbenzenesulfonate

Molecular Formula

C28H50O13S

Molecular Weight

626.76

InChI

InChI=1S/C10H14O4S/c1-9-3-5-10(6-4-9)15(11,12)14-8-7-13-2/h3-6H,7-8H2,1-2H3

InChI Key

PMVRKGLJXOGXGW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOC

solubility

Soluble in DMSO

Synonyms

m-PEG11-Tos

The exact mass of the compound 2-Methoxyethyl 4-methylbenzenesulfonate is 626.2972 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

2-Methoxyethyl 4-methylbenzenesulfonate (CAS 58320-73-3 / 17178-10-8), commonly referred to as 2-methoxyethyl tosylate, is a highly reactive, low-volatility alkylating agent extensively utilized in organic synthesis, medicinal chemistry, and materials science. It serves as a premium precursor for installing the 2-methoxyethyl (PEG1) moiety onto nucleophilic oxygen, nitrogen, and sulfur atoms. Characterized as a stable, high-boiling liquid, this tosylate ester provides an exceptional leaving group that drives sterically hindered or electronically deactivated alkylations to completion. For procurement teams and process chemists, it represents a safer, higher-yielding alternative to hazardous short-chain alkyl halides, offering reliable performance in the synthesis of active pharmaceutical ingredients (APIs), supramolecular macrocycles, and advanced battery electrolyte additives .

Attempting to substitute 2-methoxyethyl 4-methylbenzenesulfonate with generic alternatives like 2-methoxyethyl chloride, bromide, or mesylate frequently compromises both reaction yield and process safety. Short-chain alkyl halides such as the chloride and bromide are highly volatile, presenting severe inhalation hazards and requiring specialized pressurized equipment for scale-up. Furthermore, they often exhibit sluggish reaction kinetics in complex N- or O-alkylations, leading to incomplete conversions and complex purification profiles. Conversely, while 2-methoxyethyl mesylate shares a similar non-volatile profile, it has proven significantly less reactive in critical halogen-exchange and bulky substitution pathways, often failing to achieve the near-quantitative conversions seamlessly delivered by the tosylate [1].

Superior Reactivity in Halogen Exchange vs. Mesylate and Direct Bromination

In the large-scale synthesis of 2-bromoethyl methyl ether, direct bromination of 2-methoxyethanol with hydrobromic acid yields less than 10% of the desired product. When evaluating activated intermediates, 2-methoxyethyl 4-methylbenzenesulfonate (tosylate) demonstrates superior reactivity compared to its mesylate analog. Reaction of the tosylate with tetrabutylammonium bromide (TBAB) in refluxing toluene achieves 100% conversion by GC within 3-4 hours, whereas the identical reaction using 2-methoxyethyl mesylate in refluxing acetone is largely unsuccessful[1].

Evidence DimensionConversion efficiency to 2-bromoethyl methyl ether
Target Compound Data100% conversion (3-4 hours, refluxing toluene + TBAB)
Comparator Or Baseline2-Methoxyethyl mesylate (unsuccessful) / Direct bromination (<10% yield)
Quantified Difference>90% yield improvement over direct bromination; qualitative success over mesylate
ConditionsReaction with TBAB in refluxing solvent

This allows process chemists to bypass harsh, low-yielding direct halogenation or sluggish mesylate displacements when synthesizing critical alkylating intermediates.

High-Yield N-Alkylation for Sterically Demanding Metalloporphyrins

The synthesis of cationic manganese porphyrins (superoxide dismutase mimics) requires efficient N-alkylation of pyridyl groups. 2-Methoxyethyl 4-methylbenzenesulfonate serves as a highly effective electrophile for this transformation. When reacted with H2T-3-PyP in anhydrous DMF at 100 °C, the tosylate drives the N-alkylation to completion in 3.5 hours, yielding 93.8% of the target product (isolated as a chloride salt) [1]. The excellent leaving group ability of the tosylate overcomes the steric hindrance of the porphyrin core without requiring extreme pressures or highly volatile halide precursors.

Evidence DimensionN-alkylation yield of meso-pyridylporphyrins
Target Compound Data93.8% isolated yield
Comparator Or BaselineStandard unactivated alkyl halides (historically require prolonged heating or high pressure)
Quantified DifferenceAchieves near-quantitative conversion (93.8%) in 3.5 hours
ConditionsAnhydrous DMF, 100 °C, 3.5 hours

Procurement of the tosylate ensures highly reproducible, high-yield functionalization of complex, high-value macrocycles where incomplete alkylation leads to inseparable mixtures.

Stereochemical Locking in Supramolecular O-Alkylation

In the functionalization of calix[4]arenes, the choice of alkylating agent dictates the final stereochemical conformation. While smaller alkyl groups (like ethyl) fail to prevent interconversion of the phenolic oxygen conformers, 2-methoxyethyl 4-methylbenzenesulfonate provides the exact steric bulk and reactivity needed to lock the macrocycle. Using the tosylate with Cs2CO3 in DMF affords the tetra-O-alkylated calix[4]arene exclusively in the 1,3-alternate conformation with an 82% isolated yield[1]. This level of stereocontrol is unattainable with simpler or less reactive alkyl halides.

Evidence DimensionStereochemical yield and conformer locking
Target Compound Data82% yield of pure 1,3-alternate conformer
Comparator Or BaselineEthyl/methyl halides (fail to lock conformation)
Quantified DifferenceComplete stereocontrol vs. freely interconverting mixtures
ConditionsCs2CO3, DMF, tetra-O-alkylation of p-tert-butylcalix[4]arene

For researchers designing host-guest systems or MOF linkers, this compound guarantees the structural rigidity and specific geometry required for target binding.

Thermal Stability and Reduced Volatility for Safe Scale-Up

Volatility and inhalation toxicity are major concerns when selecting short-chain alkylating agents. 2-Methoxyethyl 4-methylbenzenesulfonate features a boiling point of 110-117 °C at a high vacuum of 0.075 Torr and a flash point of ~161.8 °C. In stark contrast, the closest halide comparator, 2-methoxyethyl chloride, boils at approximately 93 °C at standard atmospheric pressure. The tosylate's high boiling point and stable liquid state at room temperature drastically reduce hazardous vapor emissions, making it a significantly safer and more process-friendly choice for large-scale industrial alkylations.

Evidence DimensionBoiling point and vapor hazard
Target Compound Data110-117 °C @ 0.075 Torr (Flash point 161.8 °C)
Comparator Or Baseline2-Methoxyethyl chloride (~93 °C @ 760 Torr)
Quantified DifferenceOrders of magnitude lower vapor pressure at standard operating temperatures
ConditionsStandard atmospheric and vacuum distillation conditions

Procuring the tosylate mitigates the severe inhalation risks and specialized handling requirements associated with highly volatile short-chain alkyl halides.

Scale-Up Synthesis of Modified Nucleosides and APIs

Due to its superior reactivity and low volatility, this tosylate is a highly effective precursor for generating secondary alkylating agents (like 2-bromoethyl methyl ether) in situ, or for direct PEG1-ylation of pharmaceutical intermediates. It eliminates the need for handling toxic, gaseous, or highly volatile halides during large-scale manufacturing[1].

Development of Cationic Metalloporphyrins (SOD Mimics)

In medicinal chemistry, the compound is utilized for the exhaustive N-alkylation of meso-pyridylporphyrins. Its excellent leaving group ability ensures near-quantitative conversion, which is critical for isolating high-purity manganese porphyrins used as redox-active drugs and radioprotectants [2].

Conformationally Locked Supramolecular Macrocycles

For materials science and sensor development, the compound is deployed in the O-alkylation of calix[4]arenes. Its specific steric profile and high reactivity enable the complete locking of the macrocycle into the 1,3-alternate conformation, a critical requirement for selective ion binding and host-guest complexation [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Exact Mass

626.2972

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate)

General Manufacturing Information

Ethanol, 2-methoxy-, 1-(4-methylbenzenesulfonate): INACTIVE

Dates

Last modified: 08-15-2023
1: Brown A, Patel S, Ward C, Lorenz A, Ortiz M, DuRoss A, Wieghardt F, Esch A, Otten EG, Heiser LM, Korolchuk VI, Sun C, Sarkar S, Sahay G. PEG-lipid micelles enable cholesterol efflux in Niemann-Pick Type C1 disease-based lysosomal storage disorder. Sci Rep. 2016 Aug 30;6:31750. doi: 10.1038/srep31750. PubMed PMID: 27572704; PubMed Central PMCID: PMC5004151.
2: Saifer MG, Williams LD, Sobczyk MA, Michaels SJ, Sherman MR. Selectivity of binding of PEGs and PEG-like oligomers to anti-PEG antibodies induced by methoxyPEG-proteins. Mol Immunol. 2014 Feb;57(2):236-46. doi: 10.1016/j.molimm.2013.07.014. Epub 2013 Nov 5. PubMed PMID: 24200843.
3: Garay RP, El-Gewely R, Armstrong JK, Garratty G, Richette P. Antibodies against polyethylene glycol in healthy subjects and in patients treated with PEG-conjugated agents. Expert Opin Drug Deliv. 2012 Nov;9(11):1319-23. doi: 10.1517/17425247.2012.720969. Epub 2012 Aug 30. PubMed PMID: 22931049.

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